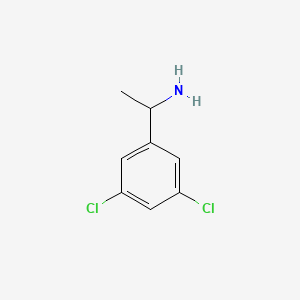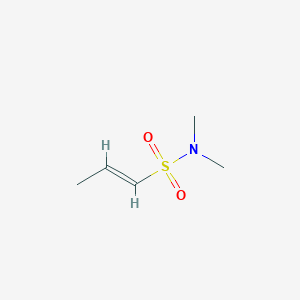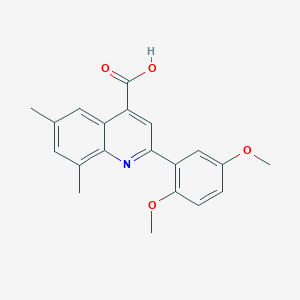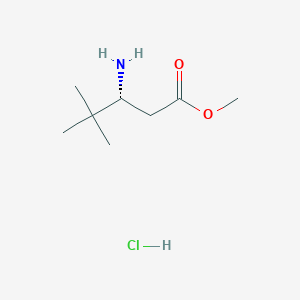
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Ethyl 3-amino-4,4-dimethylpentanoate” is a chemical compound used in organic chemistry . It belongs to the class of organic compounds known as amines .
Molecular Structure Analysis
The molecular formula of “®-Ethyl 3-amino-4,4-dimethylpentanoate” is C9H19NO2 . The molecular weight is 173.25 .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “®-Ethyl 3-amino-4,4-dimethylpentanoate” are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A series of compounds synthesized based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant anticancer activity. These compounds, including derivatives of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were tested for their inhibitory actions on colon cancer cells (HCT-116). The compounds demonstrated selective cytotoxicity towards cancer cells without affecting normal, non-cancerous cells (HEK-293), indicating their potential for cancer therapy. The mechanism of action was suggested to involve the HSP90 and TRAP1 signaling pathways, with certain compounds showing high selectivity and efficacy, pointing to their promising therapeutic applications (Rayes et al., 2020).
Spectroscopic and Diffractometric Analysis
The polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethyl-ethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research highlights the importance of detailed analytical characterization in the development of pharmaceutical compounds, providing insights into the structural and physical properties of drug substances and their polymorphs, which is crucial for the development and manufacturing of stable and effective pharmaceutical formulations (Vogt et al., 2013).
Novel Metal Complexes as Potential CDK8 Kinase Inhibitors
Research on the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, revealed their potential as CDK8 kinase inhibitors. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells (HCT-116), without affecting normal cells. This study opens new avenues for the development of targeted cancer therapies, emphasizing the role of metal complexes in the inhibition of specific kinases involved in cancer progression (Aboelmagd et al., 2021).
Chiral Solvating Agents for Cyanohydrins and Carboxylic Acids
The study on chiral solvating agents demonstrates the utility of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride and its derivatives in NMR enantiodiscrimination of cyanohydrins. This research provides valuable methodologies for the determination of enantiomeric excess and absolute configuration of carboxylic acids and cyanohydrins, which is pivotal in the synthesis of enantiomerically pure compounds and the study of their biological activities (Moon et al., 2010).
Safety and Hazards
Handling of “®-Ethyl 3-amino-4,4-dimethylpentanoate” requires precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire. The container should be kept tightly closed and handled under inert gas .
Eigenschaften
IUPAC Name |
methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAVWOVOOLSTC-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride | |
CAS RN |
1422051-73-7 |
Source


|
| Record name | methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

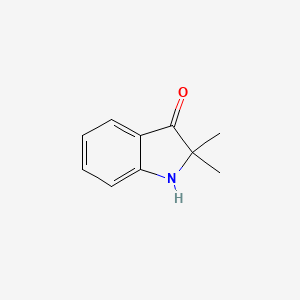
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)
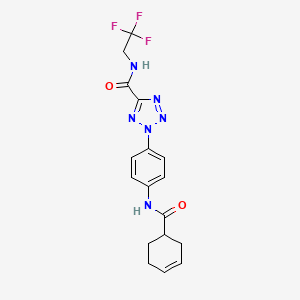
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)
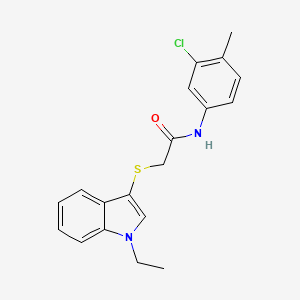
![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)

